molecular formula C22H22N4O7S2 B2469644 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 877652-14-7

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2469644
CAS No.: 877652-14-7
M. Wt: 518.56
InChI Key: URCUQAGBPQCPSZ-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule. It features multiple functional groups including amides, thiadiazoles, oxo-pyrans, and nitrobenzoates, making it a potentially versatile candidate for various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis processes. Key intermediates such as 1,3,4-thiadiazole derivatives are often synthesized first, followed by their attachment to pyran structures. Reaction conditions may include:

  • Refluxing in appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Utilizing catalysts such as palladium on carbon (Pd/C) or Lewis acids.

  • Ensuring anhydrous conditions to avoid hydrolysis of reactive intermediates.

Industrial Production Methods

For large-scale production, the synthesis could be adapted to continuous flow chemistry techniques. This allows for better control over reaction conditions and increases the yield and purity of the final product. Common equipment includes high-pressure reactors and automated synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: Potentially forming sulfoxides or sulfones.

  • Reduction: Possibly reducing the nitro group to an amine.

  • Substitution: Substituting various groups on the pyran ring or the thiadiazole moiety.

Common Reagents and Conditions

  • Oxidation: Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon with hydrogen (Pd/C H2).

  • Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

  • Oxidation products may include sulfoxides and sulfones.

  • Reduction can yield corresponding amines.

  • Substitution reactions can produce a variety of derivatives with altered functional groups.

Scientific Research Applications

Chemistry

The compound's complex structure allows it to be a potential ligand in coordination chemistry, forming complexes with metals that could be used as catalysts or in materials science.

Biology

In biological research, the compound might be studied for its interactions with proteins or enzymes due to its amide and nitro functionalities, which are known to bind to active sites.

Medicine

Industry

In an industrial context, the compound could serve as a precursor in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or nanomaterials.

Mechanism of Action

The exact mechanism of action would depend on its application. Generally, the compound could interact with molecular targets like enzymes or receptors. For example, its amide bond could form hydrogen bonds with active site residues of proteins, while the nitro group might undergo bioreduction within cells, leading to its bioactivity.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has a unique combination of functional groups that may offer specific bioactivities or chemical reactivities not found in simpler molecules.

Similar Compounds

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar in the thiadiazole moiety.

  • 4-oxo-4H-pyran-3-yl benzoates: : Similar in the pyran and benzoate structures.

  • Nitrobenzoates: : Similar in the nitrobenzoate functional group.

By combining these elements, this compound stands out for its potential multifaceted applications in various fields. Curious to see where else it might pop up in the research world?

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUQAGBPQCPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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